(Z)-4-Hydroxy Tamoxifen-d5

Descripción

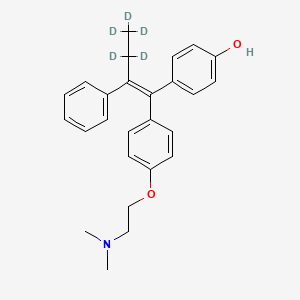

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUZVZSFRXZGTL-FUYVPVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-4-Hydroxy Tamoxifen-d5

(Z)-4-Hydroxy Tamoxifen-d5 is a deuterated form of (Z)-4-Hydroxy Tamoxifen, a significant active metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen. [1][2][3] This guide provides a comprehensive overview of its chemical properties, biological activity, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is primarily utilized as an internal standard for the quantification of (Z)-4-Hydroxy Tamoxifen in various biological matrices using mass spectrometry-based methods like GC-MS or LC-MS.[1][2][4] Its deuterium (B1214612) labeling provides a distinct mass shift, allowing for precise differentiation from the endogenous, non-labeled compound while maintaining nearly identical chemical and physical behaviors.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | 4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-phenol[2] |

| CAS Number | 164365-20-2[1][3] |

| Molecular Formula | C₂₆H₂₄D₅NO₂[2][3] |

| Synonyms | Afimoxifene-d5, 4-OHT-d5, (Z)-4-Hydroxytamoxifen-d5[2][3] |

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 392.54 g/mol [1][3] |

| Appearance | White Solid[3] |

| Purity | ≥99% deuterated forms (d₁-d₅)[2] |

| Solubility | Soluble in DMSO and Methanol[2] |

| Storage Conditions | 2-8°C in an amber vial under an inert atmosphere[3]; For long-term stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended.[1] |

Biological Activity and Mechanism of Action

(Z)-4-Hydroxy Tamoxifen is a potent active metabolite of Tamoxifen, formed primarily through the action of the cytochrome P450 enzyme CYP2D6.[2] It exhibits significantly greater potency as an estrogen receptor antagonist than its parent compound, Tamoxifen.[5] The primary mechanism of action involves competitive binding to estrogen receptors (ERs), which in turn modulates the expression of estrogen-dependent genes.

This antagonistic action is the basis of Tamoxifen's efficacy in the treatment of estrogen receptor-positive breast cancer.[6] (Z)-4-Hydroxy Tamoxifen has demonstrated the ability to inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231.[2] For instance, it inhibits 17β-estradiol-induced increases in progesterone (B1679170) receptor mRNA in MCF-7 cells at a concentration of 100 nM.[2]

The metabolic conversion of Tamoxifen to its more active metabolites is a critical area of study in pharmacogenomics, as the enzymatic activity of CYP2D6 can vary among individuals, impacting therapeutic outcomes.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis. Below is a generalized protocol for its use in an LC-MS/MS assay to quantify (Z)-4-Hydroxy Tamoxifen in a biological sample (e.g., plasma).

Protocol: Quantification of (Z)-4-Hydroxy Tamoxifen using this compound as an Internal Standard

-

Preparation of Standards and Samples:

-

Prepare a stock solution of this compound (the internal standard, IS) in a suitable solvent like methanol.

-

Create a series of calibration standards by spiking known concentrations of non-labeled (Z)-4-Hydroxy Tamoxifen into a blank biological matrix (e.g., control plasma).

-

Add a fixed concentration of the this compound IS to all calibration standards, quality control samples, and unknown samples.

-

-

Sample Extraction:

-

Perform a protein precipitation extraction by adding a cold organic solvent (e.g., acetonitrile) to the plasma samples containing the analyte and IS.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the analyte and the IS.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into an LC-MS/MS system.

-

Use a suitable reverse-phase HPLC column (e.g., C18) to chromatographically separate the analyte and IS from other matrix components.

-

Employ a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific mass transitions for both (Z)-4-Hydroxy Tamoxifen and this compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the IS for each sample.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of (Z)-4-Hydroxy Tamoxifen in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Synthesis and Formulation

While specific, detailed synthesis protocols for this compound are proprietary to manufacturers, the synthesis of its non-labeled counterpart, (Z)-4-Hydroxy-N-desmethyltamoxifen (endoxifen), provides insight into the chemical methodology. A reported method involves a four-step synthesis to produce a mixture of (Z)- and (E)-isomers, which are then separated using semi-preparative Reverse Phase High Performance Liquid Chromatography (RP-HPLC).[7] The undesired (E)-isomer can be converted to the desired (Z)-isomer through equilibration in a strong acid, improving the overall yield of the active isomer.[7] The deuterated ethyl group is introduced using a deuterated starting material in a similar synthetic scheme.

The compound is typically supplied as a solid and should be handled and stored according to the recommendations in Table 2 to ensure its stability and integrity for use in sensitive analytical assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of (Z)-4-Hydroxy Tamoxifen-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (Z)-4-Hydroxy Tamoxifen-d5, a deuterated analog of the active metabolite of Tamoxifen (B1202). This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the preparation and analysis of this stable isotope-labeled compound, which is crucial as an internal standard in pharmacokinetic and metabolic studies.

Introduction

(Z)-4-Hydroxy Tamoxifen is the principal active metabolite of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) in the treatment and prevention of estrogen receptor-positive breast cancer.[1] The deuterated version, this compound, serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification assays, where it is used as an internal standard to ensure accuracy and precision.[2] The deuterium (B1214612) labeling on the ethyl group provides a distinct mass shift without significantly altering the chemical properties of the molecule.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves a key McMurry reaction to form the characteristic triarylethylene core, followed by purification to isolate the desired (Z)-isomer.[3][4] The deuterium atoms are introduced using a deuterated starting material.

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of a protected 4-hydroxybenzophenone (B119663) derivative with a deuterated propiophenone (B1677668) analog in a McMurry coupling reaction. This reaction, which utilizes a low-valent titanium reagent, generates a mixture of (E) and (Z) isomers of the protected, deuterated 4-hydroxytamoxifen (B85900). Subsequent deprotection and purification are then required to obtain the final product.

Experimental Protocol: Synthesis

Step 1: McMurry Coupling Reaction

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend zinc dust in dry tetrahydrofuran (B95107) (THF).

-

Cool the suspension to -10°C and slowly add titanium tetrachloride (TiCl₄) dropwise.

-

Allow the mixture to warm to room temperature and then reflux for 2 hours to generate the low-valent titanium reagent.

-

In a separate flask, dissolve 4-benzyloxybenzophenone (B1267962) and propiophenone-d5 in dry THF.

-

Add the solution of the ketones to the refluxing titanium reagent over several hours.

-

Continue refluxing for an additional 12-16 hours to ensure the completion of the coupling reaction.

-

Cool the reaction mixture to room temperature and quench by the slow addition of an aqueous potassium carbonate solution.

-

Filter the mixture through a pad of Celite to remove titanium salts, and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which is a mixture of (E) and (Z) isomers of the protected 4-Hydroxy Tamoxifen-d5.

Step 2: Deprotection

-

Dissolve the crude product from the McMurry reaction in a suitable solvent such as ethanol.

-

Add a palladium on carbon (10% Pd/C) catalyst.

-

Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) to remove the benzyl (B1604629) protecting group.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate to yield the crude (E/Z)-4-Hydroxy Tamoxifen-d5.

Step 3: Isomer Separation and Purification

The separation of the (Z) and (E) isomers is a critical step and is typically achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Dissolve the crude (E/Z)-4-Hydroxy Tamoxifen-d5 in the HPLC mobile phase.

-

Perform preparative RP-HPLC using a C18 column. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with a small amount of a modifier like trifluoroacetic acid (TFA) is commonly used.

-

Collect the fractions corresponding to the (Z)-isomer peak.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isomeric integrity of the synthesized this compound. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final product and to confirm the separation of the (Z) and (E) isomers.

| Parameter | Value | Reference |

| Column | C18 Reverse-Phase (e.g., 150mm x 4.6mm, 5µm) | [6] |

| Mobile Phase | Acetonitrile and Triethylammonium phosphate (B84403) buffer (pH 3.3) (43:57, v/v) | [6] |

| Flow Rate | 1.0 mL/min | [6] |

| Detection | UV at 275 nm | [7] |

| Retention Time (4-HT) | ~5.05 min | [7] |

| Lower Limit of Quantification | 0.75-8.5 ng/mL | [6] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to aid in its structural elucidation, often in conjunction with liquid chromatography (LC-MS/MS).

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [8] |

| Molecular Formula | C₂₆H₂₄D₅NO₂ | [2] |

| Molecular Weight | 392.6 | [2] |

| Observed m/z | [M+H]⁺ at 393.6 | [9] |

| Purity (Deuterated forms) | ≥99% (d₁-d₅) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound, providing detailed information about the arrangement of atoms in the molecule. The absence of signals corresponding to the ethyl protons in the ¹H NMR spectrum and the presence of characteristic signals in the ²H NMR spectrum would confirm the deuterium labeling.

| Technique | Observation | Reference |

| ¹H NMR | Absence of signals for the ethyl group protons. Characteristic aromatic and dimethylaminoethoxy proton signals. | [10] |

| ²H NMR | Presence of signals corresponding to the deuterium atoms on the ethyl group. | |

| ¹³C NMR | Characteristic signals for the carbon skeleton of 4-Hydroxy Tamoxifen. |

Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Estrogen Receptor Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound in estrogen receptor signaling.

Conclusion

The synthesis and characterization of this compound are critical for its application as an internal standard in preclinical and clinical research. The synthetic route, while challenging due to the need for stereoisomer separation, is achievable through established organic chemistry methodologies. Rigorous characterization using a combination of HPLC, MS, and NMR is imperative to ensure the quality and reliability of this important analytical tool. This guide provides the foundational knowledge for researchers to produce and validate this compound for their specific research needs.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis of (Z)-4-hydroxytamoxifen and (Z)-2-[4-[1-(p-hydroxyphenyl)-2-phenyl]-1butenyl]phenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous quantification of 4-hydroxytamoxifen and hesperidin in liposomal formulations: Development and validation of a RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatography-mass spectrometry method for the quantification of tamoxifen and its metabolite 4-hydroxytamoxifen in rat plasma: application to interaction study with biochanin A (an isoflavone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative measurement of 4-hydroxy tamoxifen in human plasma and mammary tumours by combined gas chromatography/negative chemical ionization mass spectrometry | Scilit [scilit.com]

- 10. bmse001236 4-Hydroxytamoxifen at BMRB [bmrb.io]

(Z)-4-Hydroxy Tamoxifen-d5: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (Z)-4-Hydroxy Tamoxifen, with a specific focus on the implications of its deuterated form, (Z)-4-Hydroxy Tamoxifen-d5. While direct comparative preclinical and clinical data for the d5 variant are limited in publicly available literature, this document extrapolates its mechanism based on the well-established pharmacology of (Z)-4-Hydroxy Tamoxifen and the known principles of drug deuteration. This compound is primarily utilized as a stable isotope-labeled internal standard for accurate quantification in mass spectrometry-based analyses.

Core Mechanism of Action: Selective Estrogen Receptor Modulation

(Z)-4-Hydroxy Tamoxifen, the active metabolite of the widely used breast cancer drug tamoxifen, functions as a Selective Estrogen Receptor Modulator (SERM).[1] Its mechanism is primarily mediated through competitive binding to estrogen receptors (ER), predominantly ERα and ERβ.[2] This binding event elicits tissue-specific agonist or antagonist effects.

In breast tissue, (Z)-4-Hydroxy Tamoxifen acts as an ER antagonist.[3] Upon binding to the ER, it induces a conformational change in the receptor that is distinct from the change induced by the natural ligand, estradiol. This altered conformation hinders the recruitment of coactivator proteins and instead promotes the binding of corepressor proteins to the ER complex.[4] Consequently, the transcription of estrogen-responsive genes that drive cell proliferation is inhibited, leading to a cytostatic effect on ER-positive breast cancer cells.

Conversely, in other tissues such as the endometrium and bone, (Z)-4-Hydroxy Tamoxifen can exhibit partial agonist activity. This tissue-specific action is a hallmark of SERMs and is attributed to the differential expression of ER subtypes and coregulatory proteins in various cell types.[4]

The Role of Deuteration: The Kinetic Isotope Effect

The "d5" designation in this compound signifies that five hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable, heavier isotope of hydrogen.[5] This substitution does not alter the fundamental pharmacodynamic properties of the molecule—its shape, size, and ability to bind to the estrogen receptor remain virtually unchanged.[6]

The primary impact of deuteration lies in altering the drug's metabolic profile through the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[6] Many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. By replacing hydrogen with deuterium at sites of metabolic attack, the rate of metabolism can be significantly slowed.[6][7]

For (Z)-4-Hydroxy Tamoxifen, deuteration is anticipated to:

-

Increase Half-Life: A reduced rate of metabolism would lead to a longer plasma half-life of the active compound.

-

Enhance Exposure: Slower clearance results in higher and more sustained plasma concentrations of the drug.

-

Improve Metabolic Profile: Deuteration can potentially reduce the formation of unwanted metabolites.

While specific pharmacokinetic data for this compound is not available, the principles of KIE are well-documented for other deuterated drugs.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the non-deuterated (Z)-4-Hydroxy Tamoxifen. It is important to note that while the binding affinity (Ki, Kd) is not expected to change with deuteration, the in vivo potency (IC50, EC50) and pharmacokinetic parameters would likely be altered.

Table 1: Estrogen Receptor Binding Affinity and Potency

| Parameter | Value | Cell/System | Reference |

| IC50 ([³H]estradiol binding) | 3.3 nM | Estrogen Receptor | [2] |

| IC50 (Cell Proliferation) | 27 µM | MCF-7 Breast Cancer Cells | [8][9] |

| Relative Binding Affinity (vs. Estradiol) | Equal | Human Breast Carcinoma ER | [10] |

| Relative Binding Affinity (vs. Tamoxifen) | 25-50x higher | Human Breast Carcinoma ER | [10] |

Table 2: Pharmacokinetic Parameters (for non-deuterated 4-Hydroxytamoxifen)

| Parameter | Species | Value | Route of Administration | Reference |

| Peak Plasma Concentration (Cmax) | Mice | 3.6 ng/mL | Oral (1 mg/kg) | |

| Time to Peak Concentration (Tmax) | Mice | 2 hours | Oral (1 mg/kg) |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of (Z)-4-Hydroxy Tamoxifen.

Experimental Protocols

Detailed methodologies for key experiments to characterize the mechanism of action of a SERM like (Z)-4-Hydroxy Tamoxifen are provided below. For the d5 variant, these protocols would remain largely the same, with the primary difference being the use of this compound as the test compound and its corresponding mass for concentration calculations.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of the test compound for the estrogen receptor relative to estradiol.

Methodology:

-

Preparation of Receptor: Utilize purified recombinant human ERα or ERβ, or cytosolic extracts from ER-positive cells (e.g., MCF-7).

-

Radioligand: Use a radiolabeled estrogen, typically [³H]-estradiol, at a concentration near its Kd for the receptor.

-

Competition: Incubate a fixed concentration of the receptor and radioligand with a range of concentrations of the unlabeled test compound (this compound) and a standard competitor (unlabeled estradiol).

-

Separation: Separate receptor-bound from free radioligand using methods such as hydroxylapatite precipitation, dextran-coated charcoal, or filter binding assays.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of the test compound on the viability and proliferation of ER-positive breast cancer cells.

Methodology:

-

Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with a range of concentrations of the test compound (this compound) and appropriate controls (vehicle, estradiol). Incubate for a predetermined period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against the log concentration of the test compound to determine the IC50 value.

ERE-Luciferase Reporter Gene Assay

Objective: To measure the ability of the test compound to modulate ER-mediated gene transcription.

Methodology:

-

Cell Transfection: Transfect cells (e.g., HeLa or MCF-7) with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a luciferase reporter gene under the control of a promoter with multiple estrogen response elements (EREs).

-

Treatment: Treat the transfected cells with the test compound (this compound), an agonist (estradiol), and a vehicle control.

-

Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate (luciferin) to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for transfection efficiency. Compare the activity in treated cells to that in control cells to determine the agonistic or antagonistic activity of the test compound.

Conclusion

This compound operates through the established mechanism of its non-deuterated counterpart as a selective estrogen receptor modulator, exhibiting antagonistic effects in breast tissue. The key distinction conferred by deuteration is the potential for a modified pharmacokinetic profile due to the kinetic isotope effect, which is anticipated to result in slower metabolism and increased systemic exposure. While direct comparative data are needed to confirm the extent of these effects, the foundational mechanism of receptor binding and modulation of gene transcription remains the core principle of its action. The experimental protocols outlined provide a framework for the further characterization and validation of deuterated SERMs in drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. rndsystems.com [rndsystems.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (Z)-4-Hydroxy Tamoxifen-d5 as a Metabolite of Tamoxifen (B1202)

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1][2] As a prodrug, tamoxifen requires metabolic activation to exert its therapeutic effects.[2][3] Its biotransformation yields several metabolites, among which (Z)-4-hydroxytamoxifen is a key active compound, exhibiting significantly higher antiestrogenic potency than the parent drug.[4][5][6] The study of tamoxifen's metabolism and the quantification of its active metabolites are crucial for understanding inter-individual variability in patient response and optimizing therapy.

This compound is a deuterated analog of (Z)-4-hydroxytamoxifen. Stable isotope-labeled compounds, such as this, are indispensable tools in modern bioanalytical research.[7][8][9] They serve as ideal internal standards in mass spectrometry-based assays, enabling precise and accurate quantification of endogenous metabolites in complex biological matrices.[10][11][12] This guide provides a comprehensive overview of (Z)-4-hydroxytamoxifen as a metabolite, its pharmacological significance, and the critical role of its deuterated counterpart, this compound, in research and development.

The Metabolic Activation of Tamoxifen

Tamoxifen undergoes extensive phase I metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[3][4][13] The two main metabolic pathways are 4-hydroxylation and N-demethylation.[4][6]

-

4-Hydroxylation: This pathway, accounting for approximately 7% of tamoxifen metabolism, leads to the formation of 4-hydroxytamoxifen (B85900) (4-OHT).[4][6] This reaction is catalyzed by several CYP isoforms, including CYP2D6, CYP2C9, CYP2B6, and CYP3A4.[1][14] CYP2D6 is considered a primary catalyst in this conversion.[15] The resulting metabolite, 4-hydroxytamoxifen, is a potent antiestrogen (B12405530) with a binding affinity for the estrogen receptor that is 30 to 100 times greater than that of tamoxifen.[4][5][6]

-

N-demethylation: This is the major metabolic route, responsible for about 92% of tamoxifen's conversion, and is primarily catalyzed by CYP3A4 and CYP3A5.[4][6] This pathway produces N-desmethyltamoxifen, which is then further hydroxylated by CYP2D6 to form another highly potent metabolite, endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen).[4][6] Endoxifen can also be formed from 4-hydroxytamoxifen via demethylation by CYP3A4.[4]

While both 4-hydroxytamoxifen and endoxifen have similar high potencies, endoxifen is generally found at higher plasma concentrations in patients, suggesting it may be the primary metabolite responsible for the efficacy of tamoxifen treatment.[4][6][16]

Metabolic Pathway of Tamoxifen

Metabolic activation of Tamoxifen to its key active metabolites.

Quantitative Data: Binding Affinity and Potency

The therapeutic action of tamoxifen's metabolites is directly related to their ability to bind to the estrogen receptor and antagonize the effects of estradiol. (Z)-4-hydroxytamoxifen demonstrates a significantly higher binding affinity and potency compared to the parent drug.

| Compound | Parameter | Value | Cell/System |

| (Z)-4-Hydroxytamoxifen | IC50 vs. [3H]estradiol binding | 3.3 nM | Estrogen Receptor |

| (Z)-4-Hydroxytamoxifen | Relative Binding Affinity vs. Estradiol | Equal | Human Breast Carcinoma ER |

| (Z)-4-Hydroxytamoxifen | Relative Binding Affinity vs. Tamoxifen | 25-50x higher | Human Breast Carcinoma ER |

| (Z)-4-Hydroxytamoxifen | Kd for ERRγ | 35 nM | In vitro (Scintillation Proximity Assay) |

| (Z)-4-Hydroxytamoxifen | Ki for ERRγ | 75 nM | In vitro (Competition Binding) |

| Endoxifen | Potency vs. Tamoxifen | 30-100x higher | Breast Cancer Cells |

| Endoxifen | Potency vs. 4-Hydroxytamoxifen | Similar | Breast Cancer Cells |

Data compiled from sources:[3][10][17][18][19][20]

The Role of this compound in Bioanalysis

Accurate quantification of tamoxifen and its metabolites in biological samples is essential for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[13][21]

The reliability of LC-MS/MS quantification heavily relies on the use of an appropriate internal standard.[11] A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard.[7][8][9][11]

Why Deuterated Standards are Critical:

-

Near-Identical Properties: this compound has virtually the same chemical and physical properties (e.g., polarity, ionization efficiency, and chromatographic retention time) as the non-labeled analyte, (Z)-4-hydroxytamoxifen.[8]

-

Correction for Variability: It co-elutes with the analyte and experiences similar effects during sample preparation (e.g., extraction loss) and analysis (e.g., matrix effects, ion suppression). This allows it to normalize for variations, leading to highly accurate and precise results.[11]

-

Mass Differentiation: The deuterium (B1214612) atoms give it a distinct mass-to-charge ratio (m/z), allowing the mass spectrometer to differentiate it from the endogenous metabolite.[7]

This compound is therefore intended for use as an internal standard for the precise quantification of (Z)-4-hydroxytamoxifen in various biological matrices by GC- or LC-MS.[10][12]

Typical Bioanalytical Workflow using a Deuterated Standard```dot

ER-dependent signaling pathway of (Z)-4-hydroxytamoxifen.

Conclusion

(Z)-4-hydroxytamoxifen is a pivotal active metabolite of tamoxifen, exhibiting high potency as an estrogen receptor antagonist. Its formation, primarily via the CYP2D6 enzyme, is a critical step in the bioactivation of tamoxifen. Understanding the pharmacokinetics and pharmacodynamics of this metabolite is essential for optimizing breast cancer therapy. The use of its deuterated analog, this compound, as an internal standard has become fundamental to the accurate bioanalytical quantification required in preclinical and clinical research. This technical guide underscores the interconnected roles of drug metabolism, metabolite activity, and advanced analytical tools in the ongoing effort to personalize and improve cancer treatment.

References

- 1. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Metabolizing Enzymes and Endocrine Therapy in Breast Cancer - Page 2 [medscape.com]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. caymanchem.com [caymanchem.com]

- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Bioanalytical methods for determination of tamoxifen and its phase I metabolites: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidative metabolism of tamoxifen to Z-4-hydroxy-tamoxifen by cytochrome P450 isoforms: an appraisal of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. selleckchem.com [selleckchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. researchgate.net [researchgate.net]

In Vitro Metabolism of Tamoxifen to 4-Hydroxytamoxifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of tamoxifen (B1202) to its potent antiestrogenic metabolite, 4-hydroxytamoxifen (B85900). The document outlines the key cytochrome P450 (CYP) enzymes involved in this critical biotransformation, presents quantitative kinetic data, and offers detailed experimental protocols for researchers in the field of drug metabolism and development.

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1] It functions as a prodrug, requiring metabolic activation to exert its therapeutic effects. The 4-hydroxylation of tamoxifen is a pivotal step in its bioactivation, leading to the formation of 4-hydroxytamoxifen, a metabolite with approximately 30- to 100-fold greater affinity for the estrogen receptor than the parent drug.[2] Understanding the in vitro metabolism of tamoxifen is crucial for predicting its efficacy, understanding interindividual variability in patient response, and assessing potential drug-drug interactions.

Enzymology of Tamoxifen 4-Hydroxylation

The conversion of tamoxifen to 4-hydroxytamoxifen is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. Several CYP isoforms contribute to this reaction, with their relative importance depending on factors such as substrate concentration and individual genetic polymorphisms.

The primary enzyme responsible for the 4-hydroxylation of tamoxifen is CYP2D6 .[3][4] This isoform exhibits high affinity for tamoxifen and is the major catalyst at therapeutic, low micromolar concentrations.[5] Other CYP enzymes that contribute to this metabolic pathway include CYP2B6, CYP2C9, and CYP3A4 .[1][4] While these enzymes generally have a lower affinity for tamoxifen 4-hydroxylation compared to CYP2D6, they can play a significant role, particularly at higher substrate concentrations.[5] The involvement of multiple enzymes highlights the complexity of tamoxifen metabolism and the potential for varied metabolic profiles among individuals.

Quantitative Data on Tamoxifen Metabolism

The following tables summarize the available quantitative data on the in vitro metabolism of tamoxifen to 4-hydroxytamoxifen by various human CYP isoforms.

Table 1: Catalytic Activity of Recombinant Human CYP Isoforms in the Formation of 4-Hydroxytamoxifen

| CYP Isoform | Tamoxifen Concentration (μM) | 4-Hydroxytamoxifen Formation Rate (pmol/min/nmol CYP) | Reference |

| CYP2D6 | 1 | Not Reported | [4] |

| 18 | 4.25 ± 0.5 | [5] | |

| 250 | 234.2 ± 6.7 | [5] | |

| CYP2B6 | 18 | Not Reported | [5] |

| 250 | 25.8 ± 4.2 | [5] | |

| CYP2C9 | 1 | Not Reported | [4] |

| 18 | Not Reported | [4] | |

| CYP3A4 | 1 | Not Reported | [4] |

| 18 | Not Reported | [4] |

Note: Data from different studies may not be directly comparable due to variations in experimental conditions.

Table 2: Kinetic Parameters for the 4-Hydroxylation of N-desmethyltamoxifen to Endoxifen by CYP2D6 Variants

| CYP2D6 Allele | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP) | Reference |

| CYP2D6.1 (Wild-type) | 2.4 ± 0.5 | 13.1 ± 0.8 | 5.5 | [6] |

| CYP2D6.2 | 2.8 ± 0.6 | 7.9 ± 0.6 | 2.8 | [6] |

| CYP2D6.9 | 4.1 ± 1.2 | 10.3 ± 1.2 | 2.5 | [6] |

| CYP2D6.10 | 11.2 ± 1.5 | 28.1 ± 2.1 | 2.5 | [7] |

| CYP2D6.26 | 3.1 ± 0.9 | 8.1 ± 0.8 | 2.6 | [6] |

| CYP2D6.28 | 2.9 ± 0.7 | 8.2 ± 0.7 | 2.8 | [6] |

| CYP2D6.32 | 3.5 ± 1.1 | 9.5 ± 1.1 | 2.7 | [6] |

| CYP2D6.43 | 3.2 ± 0.9 | 7.8 ± 0.7 | 2.4 | [6] |

| CYP2D6.45 | 3.6 ± 1.0 | 9.2 ± 1.0 | 2.6 | [6] |

| CYP2D6.70 | 2.7 ± 0.6 | 7.1 ± 0.5 | 2.6 | [6] |

Note: Endoxifen is also known as 4-hydroxy-N-desmethyltamoxifen. While not the direct 4-hydroxylation of tamoxifen, this data provides insight into the catalytic efficiency of CYP2D6 variants in a structurally similar reaction.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro tamoxifen metabolism studies using human liver microsomes and recombinant human CYP enzymes.

In Vitro Metabolism of Tamoxifen using Human Liver Microsomes

This protocol outlines a typical procedure for assessing the formation of 4-hydroxytamoxifen from tamoxifen in a pool of human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Tamoxifen

-

4-hydroxytamoxifen (analytical standard)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system:

-

NADP⁺

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

-

Acetonitrile (B52724) (HPLC grade)

-

Internal standard (e.g., deuterated 4-hydroxytamoxifen or a structurally similar compound)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

-

HPLC system with UV or fluorescence detector, or LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare the incubation mixture in microcentrifuge tubes. For a final volume of 200 µL, add the following in order:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Human liver microsomes (final concentration 0.25-1.0 mg/mL)

-

Tamoxifen (dissolved in a minimal amount of organic solvent like methanol (B129727) or DMSO, with the final solvent concentration typically ≤1%). A range of substrate concentrations (e.g., 1-250 µM) should be used to determine kinetic parameters.

-

-

Include control incubations:

-

No substrate (tamoxifen)

-

No microsomes

-

No NADPH regenerating system (to assess non-enzymatic degradation)

-

-

-

Pre-incubation:

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of the Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system (containing NADP⁺, G6P, and G6PDH) to each tube.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 0, 10, 20, 30, 60 minutes) in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

-

-

Termination of the Reaction:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

Analyze the samples by a validated HPLC or LC-MS/MS method to separate and quantify 4-hydroxytamoxifen.

-

In Vitro Metabolism of Tamoxifen using Recombinant Human CYP Enzymes

This protocol is for determining the specific contribution of an individual CYP isoform to the 4-hydroxylation of tamoxifen.

Materials:

-

Recombinant human CYP enzyme (e.g., CYP2D6, CYP2B6, CYP2C9, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

-

Control microsomes (from the same expression system, without the CYP enzyme)

-

Tamoxifen

-

4-hydroxytamoxifen (analytical standard)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system

-

Other materials as listed in the human liver microsome protocol

Procedure:

-

Preparation of Incubation Mixture:

-

The procedure is similar to the human liver microsome protocol, but recombinant CYP enzyme is used instead of liver microsomes. The concentration of the recombinant enzyme should be optimized for the specific isoform and substrate.

-

Include a control incubation with control microsomes to account for any background metabolic activity.

-

-

Pre-incubation, Initiation, Incubation, and Termination:

-

Follow the same steps as outlined in the human liver microsome protocol (sections 4.1.2 to 4.1.5).

-

-

Sample Processing and Analysis:

-

Follow the same steps as outlined in the human liver microsome protocol (sections 4.1.6 and 4.1.7). The results will indicate the catalytic activity of the specific CYP isoform in forming 4-hydroxytamoxifen.

-

HPLC Method for Quantification of 4-Hydroxytamoxifen

The following is a general HPLC method that can be adapted for the analysis of 4-hydroxytamoxifen from in vitro metabolism samples.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier) is commonly used. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection:

-

UV: 240 nm

-

Fluorescence: Excitation at 265 nm and emission at 375 nm (offers higher sensitivity and selectivity).[8]

-

Analysis:

-

A standard curve of 4-hydroxytamoxifen should be prepared in the same matrix as the samples (i.e., the quenched incubation mixture) to ensure accurate quantification.

-

The peak area of 4-hydroxytamoxifen is normalized to the peak area of the internal standard.

-

The concentration of 4-hydroxytamoxifen in the samples is determined from the standard curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the in vitro metabolism of tamoxifen.

Caption: Metabolic pathway of tamoxifen to its active metabolites.

Caption: General workflow for in vitro tamoxifen metabolism experiments.

Caption: Key factors influencing in vitro tamoxifen 4-hydroxylation.

Conclusion

The in vitro conversion of tamoxifen to 4-hydroxytamoxifen is a complex process mediated by multiple CYP450 enzymes, with CYP2D6 playing a predominant role. The provided experimental protocols and quantitative data serve as a valuable resource for researchers investigating the metabolism of tamoxifen. A thorough understanding of these in vitro systems is essential for advancing our knowledge of tamoxifen's pharmacology and for the development of personalized therapeutic strategies in breast cancer treatment.

References

- 1. medscape.com [medscape.com]

- 2. ClinPGx [clinpgx.org]

- 3. CYP2D6 catalyzes tamoxifen 4-hydroxylation in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Variable contribution of cytochromes P450 2D6, 2C9 and 3A4 to the 4-hydroxylation of tamoxifen by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 8. researchgate.net [researchgate.net]

The Critical Role of CYP2D6 in the Bioactivation of Tamoxifen: A Technical Guide to 4-Hydroxytamoxifen Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tamoxifen (B1202), a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, is a prodrug that requires metabolic activation to exert its therapeutic effects. The formation of its active metabolites, particularly 4-hydroxytamoxifen (B85900), is a critical step in its mechanism of action. This technical guide provides an in-depth exploration of the enzymatic processes governing this bioactivation, with a central focus on the pivotal role of Cytochrome P450 2D6 (CYP2D6). Genetic polymorphisms in the CYP2D6 gene can significantly alter enzyme activity, leading to interindividual variability in tamoxifen metabolism, which in turn can impact clinical outcomes.[1][2][3][4] This document details the metabolic pathways, presents quantitative data on enzyme contributions, outlines experimental protocols for studying this biotransformation, and provides visual representations of the key processes.

Tamoxifen Metabolism: The Pathway to Potency

Tamoxifen is extensively metabolized in the liver primarily through two main pathways: N-demethylation and 4-hydroxylation.[5] While N-demethylation, primarily mediated by CYP3A4 and CYP3A5, leads to the formation of N-desmethyltamoxifen, the 4-hydroxylation pathway is of particular interest due to the significantly higher anti-estrogenic potency of its product, 4-hydroxytamoxifen.[5][6] This metabolite exhibits a 30- to 100-fold greater affinity for the estrogen receptor compared to the parent drug.[1][5]

The formation of 4-hydroxytamoxifen is a multi-enzyme process, with several cytochrome P450 isoforms contributing to this reaction. However, compelling evidence from numerous in vitro and in vivo studies has established CYP2D6 as a principal catalyst in this metabolic step.[7][8][9][10][11]

The Central Role of CYP2D6

CYP2D6 is a highly polymorphic enzyme, with over 100 known allelic variants that can result in a range of metabolic phenotypes, from poor to ultrarapid metabolizers.[12][13] This genetic variability is a key determinant of an individual's ability to convert tamoxifen to 4-hydroxytamoxifen. Individuals with reduced or absent CYP2D6 function (intermediate or poor metabolizers) have been shown to have lower plasma concentrations of active metabolites, which may correlate with poorer clinical outcomes in some studies.[1][4][14]

Contribution of Other CYP450 Isoforms

While CYP2D6 is a major contributor, other CYP enzymes also participate in the 4-hydroxylation of tamoxifen. Studies using human liver microsomes and recombinant CYP enzymes have identified CYP2C9, CYP2B6, and to a lesser extent, CYP3A4, as being involved in this pathway.[11][15][16][17] The relative contribution of each of these enzymes can vary significantly between individuals, likely due to a combination of genetic and environmental factors.[11]

Quantitative Analysis of Enzyme Contributions

The following tables summarize quantitative data from various studies on the contribution of different CYP450 enzymes to the formation of 4-hydroxytamoxifen.

| Enzyme | Contribution to 4-Hydroxytamoxifen Formation | Study Type | Reference |

| CYP2D6 | Major catalyst, especially at low substrate concentrations.[7] On average, contributes about 45% to overall formation.[15] Inhibition with quinidine (B1679956) (a specific CYP2D6 inhibitor) resulted in approximately 50% inhibition of 4-hydroxylation.[8] | Recombinant human P450s, Human liver microsomes | [7][8][15] |

| CYP2C9 | Contributes on average 46% to the overall formation.[15] | Human liver microsomes | [15] |

| CYP2B6 | Shows significant activity at high substrate concentrations.[7] | Recombinant human P450s | [7] |

| CYP3A4 | Plays a role, but its contribution is highly variable among individuals.[11][15] | Human liver microsomes | [11][15] |

Table 1: Relative Contribution of CYP450 Isoforms to 4-Hydroxytamoxifen Formation.

| CYP2D6 Genotype | Effect on 4-Hydroxytamoxifen Formation | Study Type | Reference |

| Poor Metabolizer (PM) | Significantly lower formation rates compared to extensive metabolizers.[15] | Human liver microsomes | [15] |

| Intermediate Metabolizer (IM) | Reduced formation rates compared to extensive metabolizers. | Clinical studies | [1] |

| Extensive Metabolizer (EM) | "Normal" or baseline formation rates. | Human liver microsomes, Clinical studies | [1][15] |

| Ultrarapid Metabolizer (UM) | Potentially higher formation rates, though less studied in the context of tamoxifen. | --- | --- |

Table 2: Impact of CYP2D6 Genotype on 4-Hydroxytamoxifen Formation.

Experimental Protocols

In Vitro Metabolism of Tamoxifen using Human Liver Microsomes

This protocol describes a general procedure for assessing the formation of 4-hydroxytamoxifen from tamoxifen using human liver microsomes.

Objective: To determine the rate of 4-hydroxytamoxifen formation catalyzed by cytochrome P450 enzymes in a human liver microsomal preparation.

Materials:

-

Human liver microsomes (pooled or from individual donors)

-

Tamoxifen

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

4-hydroxytamoxifen analytical standard

-

Internal standard (e.g., deuterated 4-hydroxytamoxifen)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching and extraction

-

Reagents for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes, and tamoxifen at the desired concentration. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile, containing an internal standard.

-

Protein Precipitation and Extraction: Vortex the mixture vigorously to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis. The sample may require further dilution or concentration depending on the expected metabolite levels and the sensitivity of the analytical method.

-

Quantification by LC-MS/MS: Analyze the samples using a validated LC-MS/MS method for the quantification of 4-hydroxytamoxifen.

Quantification of 4-Hydroxytamoxifen by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of 4-hydroxytamoxifen in a biological matrix (e.g., plasma, microsomal incubate).

Objective: To accurately quantify the concentration of 4-hydroxytamoxifen using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reversed-phase)

Procedure:

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid (or other suitable modifier).

-

Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

-

Gradient: Develop a suitable gradient elution program to achieve chromatographic separation of 4-hydroxytamoxifen from the parent drug and other metabolites.

-

Flow Rate: Typically 0.2-0.5 mL/min for HPLC.

-

Column Temperature: Maintain at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

4-Hydroxytamoxifen: Select appropriate precursor and product ions for quantification (quantifier) and confirmation (qualifier).

-

Internal Standard: Select appropriate precursor and product ions.

-

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard to maximize signal intensity.

-

-

Data Analysis:

-

Calibration Curve: Prepare a calibration curve by analyzing a series of standards of known 4-hydroxytamoxifen concentrations in the same matrix as the samples.

-

Quantification: Determine the concentration of 4-hydroxytamoxifen in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizing the Processes

Tamoxifen Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of tamoxifen, highlighting the central role of CYP2D6 in the formation of the active metabolite 4-hydroxytamoxifen.

Caption: Metabolic activation of tamoxifen to its active metabolites.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the key steps in a typical in vitro experiment to study the formation of 4-hydroxytamoxifen from tamoxifen using human liver microsomes.

Caption: Workflow for in vitro tamoxifen metabolism assay.

Conclusion

The bioactivation of tamoxifen to 4-hydroxytamoxifen is a crucial determinant of its therapeutic efficacy. CYP2D6 plays a predominant role in this metabolic conversion, and its genetic polymorphisms are a major source of interindividual variability in drug response. A thorough understanding of the enzymes involved, their relative contributions, and the methods to study this biotransformation is essential for the continued development of personalized medicine approaches in breast cancer therapy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to optimize tamoxifen treatment and develop novel therapeutic strategies.

References

- 1. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impacts of Cytochrome P450 2D6 (CYP2D6) Genetic Polymorphism in Tamoxifen Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP2D6 polymorphisms and the impact on tamoxifen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. CYP2D6 Genotyping and Tamoxifen: An Unfinished Story in the Quest for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CYP2D6 catalyzes tamoxifen 4-hydroxylation in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Relevance of CYP2D6 Genetics for Tamoxifen Response in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Variable contribution of cytochromes P450 2D6, 2C9 and 3A4 to the 4-hydroxylation of tamoxifen by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tamoxifen Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Association between Genetic Polymorphisms of CYP2D6 and Outcomes in Breast Cancer Patients with Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The influence of CYP2B6, CYP2C9 and CYP2D6 genotypes on the formation of the potent antioestrogen Z-4-hydroxy-tamoxifen in human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The influence of CYP2B6, CYP2C9 and CYP2D6 genotypes on the formation of the potent antioestrogen Z-4-hydroxy-tamoxifen in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oxidative metabolism of tamoxifen to Z-4-hydroxy-tamoxifen by cytochrome P450 isoforms: an appraisal of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Estrogenic Properties of 4-Hydroxytamoxifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytamoxifen (B85900) (4-OHT) is a pivotal active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen (B1202). Tamoxifen has been a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer for decades. However, tamoxifen itself is a prodrug that requires metabolic activation to exert its therapeutic effects. 4-OHT, along with endoxifen (B1662132), are the primary metabolites responsible for tamoxifen's anti-estrogenic activity, exhibiting significantly higher potency than the parent compound.[1] This technical guide provides an in-depth analysis of the anti-estrogenic properties of 4-hydroxytamoxifen, focusing on its mechanism of action, binding affinity for estrogen receptors, and its impact on estrogen-regulated cellular processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

4-Hydroxytamoxifen exerts its anti-estrogenic effects primarily through competitive binding to estrogen receptors (ERα and ERβ), with an affinity equal to or greater than that of estradiol (B170435).[2][3] This binding prevents the natural ligand, estradiol, from associating with the receptor. The resulting 4-OHT-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA. Unlike the estradiol-ER complex, which recruits co-activators to initiate gene transcription, the 4-OHT-ER complex conformationally hinders the binding of co-activators and may recruit co-repressors. This leads to the inhibition of transcription of estrogen-dependent genes, thereby blocking the proliferative stimulus of estrogen in ER-positive breast cancer cells.[4] While both 4-OHT and endoxifen are potent anti-estrogens, some studies suggest that endoxifen may play a more significant clinical role due to its higher plasma concentrations in patients.[1] Furthermore, at high concentrations, endoxifen has been shown to induce the degradation of the ERα protein, a mechanism not typically associated with 4-hydroxytamoxifen.[1][5]

Quantitative Data on Binding Affinity and Cellular Potency

The efficacy of 4-hydroxytamoxifen as an anti-estrogen is underscored by its high binding affinity for estrogen receptors and its potent inhibition of cancer cell proliferation. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Receptor/System | Reference |

| Relative Binding Affinity vs. Estradiol | Equal | Estrogen Receptor (Human Breast Carcinoma) | [2][3] |

| Relative Binding Affinity vs. Tamoxifen | 25-50x higher | Estrogen Receptor (Human Breast Carcinoma) | [2][3] |

| IC50 (Estradiol Binding) | 3.3 nM | Estrogen Receptor | [6] |

| Kd ([3H]4-OHT) | 35 nM | Estrogen-Related Receptor γ (ERRγ) | [3][7][8] |

| Ki (4-OHT) | 75 nM | Estrogen-Related Receptor γ (ERRγ) | [3][7][8] |

Table 1: Binding Affinity of 4-Hydroxytamoxifen for Estrogen Receptors. This table presents various metrics of 4-OHT's binding affinity, highlighting its high affinity for the estrogen receptor, comparable to estradiol and significantly greater than tamoxifen. It also shows affinity for the orphan nuclear receptor ERRγ.

| Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |

| MCF-7 | 3.2 | 96 | [9] |

| MCF-7 | 12 | Not Specified | [10] |

| MCF-7 | 27 | 96 | [11] |

| T47D | 4.2 | 96 | [9] |

| T47D | 15 | Not Specified | [10] |

| BT-474 | 5.7 | 96 | [9] |

| MDA-MB-231 (ER-negative) | 18 | 96 | [11] |

Table 2: IC50 Values for Inhibition of Cell Proliferation by 4-Hydroxytamoxifen. This table summarizes the half-maximal inhibitory concentration (IC50) of 4-OHT in various breast cancer cell lines. The data demonstrates potent inhibition of proliferation in ER-positive cell lines (MCF-7, T47D, BT-474). Interestingly, an effect is also noted in the ER-negative cell line MDA-MB-231, suggesting potential off-target, ER-independent cytotoxic effects at higher concentrations.[12]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity of 4-hydroxytamoxifen to estrogen receptors by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the relative binding affinity (IC50 and Ki) of 4-OHT for ERα and ERβ.

-

Materials:

-

Methodology:

-

A constant concentration of the receptor preparation and the radioligand are incubated in the assay buffer.

-

Increasing concentrations of unlabeled 4-hydroxytamoxifen are added to compete with the radioligand for binding to the receptor.

-

The mixture is incubated to reach equilibrium.

-

Bound and free radioligand are separated (e.g., by dextran-coated charcoal or filtration).

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The concentration of 4-OHT that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a dose-response curve. The Ki value can be calculated using the Cheng-Prusoff equation.[3]

-

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of 4-hydroxytamoxifen on the viability and proliferation of cancer cells.

-

Objective: To determine the IC50 value of 4-OHT for inhibiting the proliferation of ER-positive breast cancer cells (e.g., MCF-7, T47D).

-

Materials:

-

Cell Lines: MCF-7 or T47D cells.

-

Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens).[13][14]

-

Test Compound: 4-Hydroxytamoxifen dissolved in a suitable solvent (e.g., DMSO or ethanol).[13]

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization Solution (e.g., DMSO or acidified isopropanol).

-

96-well microplates and a microplate reader.

-

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to attach overnight.[13]

-

The medium is replaced with fresh medium containing various concentrations of 4-hydroxytamoxifen. A vehicle control is also included.[13]

-

Cells are incubated for a specified period (e.g., 48, 72, or 96 hours).[13]

-

The MTT reagent is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The medium is removed, and the formazan crystals are dissolved in the solubilization solution.[13]

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]

-

Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined from the dose-response curve.[13]

-

Estrogen Response Element (ERE)-Driven Reporter Gene Assay

This assay measures the ability of 4-hydroxytamoxifen to inhibit estrogen-induced gene expression.

-

Objective: To quantify the antagonistic activity of 4-OHT on ER-mediated transcription.

-

Materials:

-

Cell Line: ER-positive cell line (e.g., MCF-7 or T47D) transfected with an ERE-luciferase reporter construct.[15][16]

-

Transfection Reagent.

-

Reporter Plasmid: A plasmid containing multiple copies of the ERE sequence upstream of a minimal promoter driving the expression of a reporter gene (e.g., firefly luciferase).[15]

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Test Compounds: 4-Hydroxytamoxifen and 17β-estradiol (E2).

-

Luciferase Assay System.

-

-

Methodology:

-

Cells are seeded in multi-well plates and co-transfected with the ERE-reporter plasmid and the control plasmid.[15]

-

After transfection, cells are treated with a constant concentration of E2 in the presence of increasing concentrations of 4-hydroxytamoxifen.[15]

-

Following an incubation period (e.g., 24 hours), the cells are lysed.[15]

-

The activities of both firefly and Renilla luciferase are measured using a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

-

The inhibitory effect of 4-OHT on E2-induced reporter gene expression is calculated, and the IC50 value is determined.

-

Visualizations

Caption: 4-Hydroxytamoxifen's competitive inhibition of the estrogen receptor signaling pathway.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Workflow for an ERE-driven reporter gene assay.

Conclusion

4-Hydroxytamoxifen is a highly potent anti-estrogen that plays a critical role in the therapeutic efficacy of tamoxifen in ER-positive breast cancer. Its high affinity for the estrogen receptor and its ability to effectively antagonize estrogen-driven gene transcription and cell proliferation are well-documented. While the clinical relevance of 4-OHT relative to endoxifen continues to be an area of active research, its profound anti-estrogenic properties make it an indispensable tool for in vitro and in vivo studies of endocrine resistance and for the development of novel endocrine therapies. This guide provides a foundational understanding of 4-hydroxytamoxifen's core anti-estrogenic characteristics, supported by quantitative data and detailed experimental methodologies, to aid researchers in their ongoing efforts to combat hormone-dependent cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. pnas.org [pnas.org]

- 8. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells [jstage.jst.go.jp]

- 11. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Structural Elucidation of Tamoxifen Metabolites

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation and quantification of tamoxifen (B1202) metabolites. Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2] As a prodrug, tamoxifen undergoes extensive metabolism to form a variety of derivatives, some of which possess significantly greater antiestrogenic potency than the parent compound.[1][3][4] Understanding the structure and concentration of these metabolites is crucial for optimizing therapeutic efficacy and patient outcomes.

Overview of Tamoxifen Metabolism

Tamoxifen is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenases (FMOs).[5][6] The biotransformation process occurs mainly through two principal pathways: 4-hydroxylation and N-demethylation.[3][6]

-

N-demethylation: This is the major metabolic pathway, accounting for approximately 92% of tamoxifen's metabolism.[6] It is primarily catalyzed by CYP3A4 and CYP3A5, leading to the formation of N-desmethyltamoxifen (ND-Tam) , the most abundant metabolite in patient plasma.[3][7] ND-Tam can be further metabolized to N-desdimethyltamoxifen (NDDtam).[8]

-

4-hydroxylation: This pathway, though contributing to only about 7% of metabolism, is critical as it produces highly potent metabolites.[3][6] The resulting 4-hydroxytamoxifen (4-OH-Tam) has a 30- to 100-fold greater affinity for the estrogen receptor than tamoxifen itself.[1][7]

The convergence of these pathways leads to the formation of 4-hydroxy-N-desmethyltamoxifen (endoxifen) . Endoxifen (B1662132) is formed either by the hydroxylation of ND-Tam (catalyzed predominantly by CYP2D6) or the N-demethylation of 4-OH-Tam.[3] Like 4-OH-Tam, endoxifen is a potent antiestrogen (B12405530) and is considered a key active metabolite responsible for tamoxifen's therapeutic effects.[1][9] Other metabolic pathways include N-oxidation, hydroxylation at other positions, and subsequent conjugation for excretion.

References

- 1. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacogenetics of Tamoxifen Biotransformation Is Associated With Clinical Outcomes of Efficacy and Hot Flashes [nlp.case.edu]

- 8. Identification and quantification of tamoxifen and four metabolites in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Methodological & Application

Application Note and Protocols for the Use of (Z)-4-Hydroxy Tamoxifen-d5 in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (Z)-4-Hydroxy Tamoxifen (B1202) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of its deuterated analogue, (Z)-4-Hydroxy Tamoxifen-d5, as an internal standard is highlighted to ensure accuracy and precision in bioanalytical methods.

(Z)-4-Hydroxy Tamoxifen is a primary active metabolite of Tamoxifen, a widely used drug in the treatment and prevention of estrogen receptor-positive breast cancer. [1] Accurate quantification of this metabolite is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry-based assays to correct for analyte loss during sample preparation and variations in instrument response.[2]

Chemical Structures

Figure 1: Chemical structures of (Z)-4-Hydroxy Tamoxifen and its deuterated internal standard.

Experimental Protocols

A highly sensitive and selective LC-MS/MS method is essential for the accurate quantification of tamoxifen and its metabolites.[3] The following protocols describe methods for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup in plasma or serum.[4]

Materials:

-

Human plasma or serum samples

-

This compound internal standard working solution (e.g., 20 ng/mL in methanol)

-

Acetonitrile (B52724) (ACN), ice-cold

-

Methanol (B129727) (MeOH)

-

Water with 0.1% formic acid

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of 18,000 x g and 4°C

Protocol:

-

Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 18,000 x g for 10 minutes at 4°C.[5]

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of a 50:50 (v/v) mixture of methanol and water with 0.1% formic acid.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Figure 2: Protein Precipitation Workflow.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation.[6]

Materials:

-

Human plasma or serum samples (200 µL)

-

This compound internal standard working solution

-

n-hexane/isopropanol mixture

-

Centrifuge

Protocol:

-

To 200 µL of plasma, add 50 µL of acetone and 50 µL of the deuterated internal standard in acetonitrile.[7]

-

Perform a liquid-liquid extraction with 1 mL of n-hexane/isopropanol.[7]

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the sample in a suitable mobile phase for injection.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm[6]

-

Mobile Phase A: 0.2 mM Ammonium formate (B1220265) with 0.1% formic acid in water[7]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[7]

-